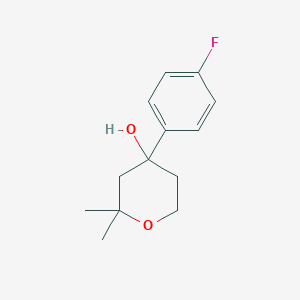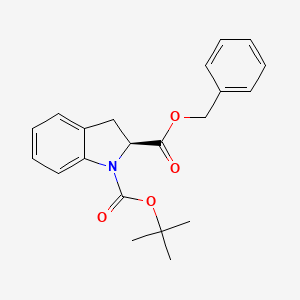
(S)-Benzyl N-Boc-2,3-dihydro-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and two carboxylate groups attached to an indoline core. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the tert-Butyl Group: The tert-butyl group can be added through a similar Friedel-Crafts alkylation reaction using tert-butyl chloride.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate may involve optimized versions of the above synthetic routes. Large-scale production typically requires:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Can result in a variety of substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which (S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylindoline-1,2-dicarboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
tert-Butylindoline-1,2-dicarboxylate: Lacks the benzyl group, leading to different chemical properties.
Indoline-1,2-dicarboxylate: The simplest form, without any additional substituents.
Uniqueness
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate is unique due to its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups, along with the (S)-configuration, makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C21H23NO4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-tert-butyl (2S)-2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-17-12-8-7-11-16(17)13-18(22)19(23)25-14-15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
DUROABNQJASIKZ-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



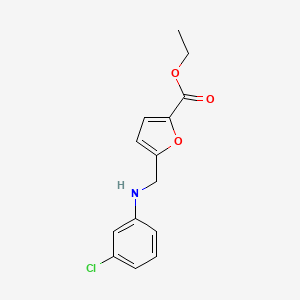
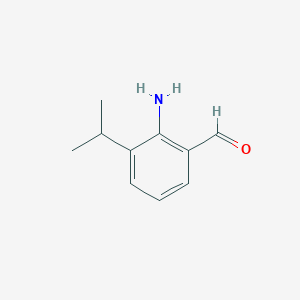
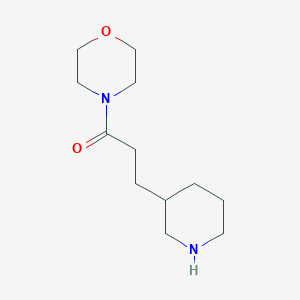
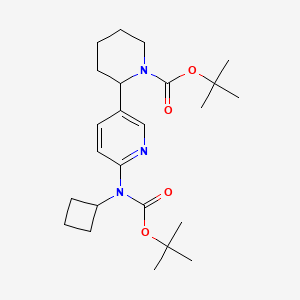



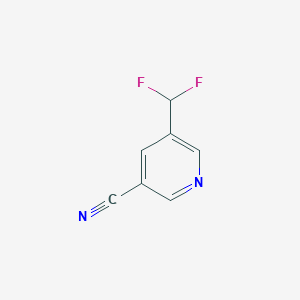
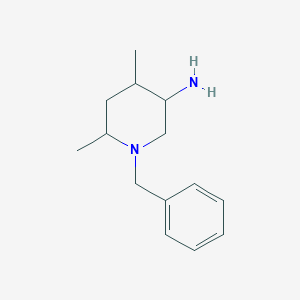
![Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11809903.png)
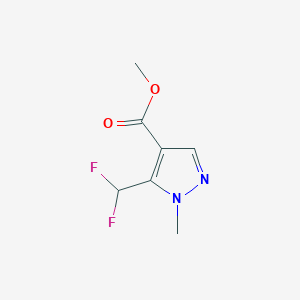
![3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11809912.png)
